molecular formula C7H15ClN2O2S B13199845 2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride

2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride

Cat. No.: B13199845
M. Wt: 226.73 g/mol
InChI Key: QJQBFCLTSPZBGT-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H15ClN2O2S and a molecular weight of 226.72 g/mol . This compound is known for its use in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride typically involves the reaction of 4-methylpiperazine with ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may yield a sulfonate ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H15ClN2O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3

InChI Key

QJQBFCLTSPZBGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCS(=O)(=O)Cl

Origin of Product

United States

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